Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate chemical structure properties
Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate chemical structure properties
Structural Architecture, Synthetic Protocols, and Pharmacophore Utility[1]
Executive Summary
Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 8-methylcoumarin-3-carboxylate) represents a critical scaffold in medicinal chemistry. As a 3-substituted coumarin derivative, it serves as a versatile electrophilic intermediate for synthesizing heterocyclic hybrids with anticoagulant, antimicrobial, and anticancer properties. This guide provides a rigorous technical analysis of its physicochemical profile, optimized synthetic methodologies, and downstream derivatization pathways.
Part 1: Structural Architecture & Physicochemical Profile
The molecule features a benzopyrone (coumarin) core substituted with an ethyl ester at the C3 position and a methyl group at the C8 position. The C8-methyl substituent introduces steric bulk and lipophilicity, distinct from the unsubstituted coumarin, influencing binding affinity in enzyme active sites (e.g., carbonic anhydrase or cholinesterase).
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate |
| Molecular Formula | |
| Molecular Weight | 232.23 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 90–92 °C (Experimental) |
| Solubility | Soluble in |
| Lipophilicity (LogP) | ~2.4 (Predicted) |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 0 |
Spectroscopic Signature (Diagnostic Signals)
The following NMR data validates the structure, specifically distinguishing the 8-methyl regioisomer from other substituted coumarins.
-
NMR (400 MHz,
):- 8.53 (s, 1H): Characteristic C4-H alkene proton (deshielded by carbonyl).
- 7.40–7.55 (m, 2H): Aromatic protons (H5, H7).
- 7.25 (t, 1H): Aromatic proton (H6).
-
4.44 (q,
, 2H): Ester methylene ( ). - 2.46 (s, 3H): C8-Methyl group (diagnostic singlet).
-
1.42 (t,
, 3H): Ester methyl ( ).
-
IR Spectrum (
):-
: Ester
stretch. -
: Lactone
stretch (coumarin ring).
-
: Ester
Part 2: Synthetic Pathways & Optimization
The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This pathway is preferred over the Pechmann condensation for 3-carboxylated derivatives because it allows for mild conditions and high regioselectivity using salicylaldehydes.
Reaction Scheme Visualization
The following diagram illustrates the condensation mechanism and critical intermediates.
Figure 1: Knoevenagel condensation pathway for the synthesis of the target coumarin scaffold.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate on a 10 mmol scale.
Reagents:
-
3-Methylsalicylaldehyde (1.36 g, 10 mmol)
-
Diethyl malonate (1.76 g, 11 mmol)
-
Piperidine (Catalytic amount, ~0.5 mL)
-
Glacial Acetic Acid (Catalytic amount, ~5 drops)
-
Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylsalicylaldehyde and diethyl malonate in absolute ethanol.
-
Catalysis: Add piperidine followed by glacial acetic acid. Note: Piperidine acts as the base to deprotonate the active methylene of the malonate; acetic acid buffers the system to prevent side reactions.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 3–4 hours.-
Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot should disappear.
-
-
Workup: Cool the reaction mixture to room temperature, then pour onto crushed ice (~100 g) with vigorous stirring.
-
Isolation: The product will precipitate as a solid.[2] Filter the precipitate using a Buchner funnel and wash with cold water (
) to remove residual catalyst. -
Purification: Recrystallize from hot ethanol to yield needle-like crystals.
-
Expected Yield: 75–85%.
-
Part 3: Reactivity & Pharmacophore Derivatization
The C3-ester moiety is the primary reactive center, serving as a "handle" for converting the molecule into more complex pharmacophores. The C8-methyl group remains inert but provides essential hydrophobic interactions in biological systems.
Key Transformation: Hydrazide Formation
Reaction with hydrazine hydrate yields the carbohydrazide, a precursor for Schiff bases (hydrazones) which often exhibit superior antimicrobial activity compared to the parent ester.
Protocol:
-
Dissolve the ethyl ester (1 eq) in ethanol.[3]
-
Add Hydrazine hydrate (99%, 5 eq) dropwise.
-
Reflux for 4–6 hours.
-
Cool to precipitate the 8-methyl-2-oxo-2H-chromene-3-carbohydrazide .
Structure-Activity Relationship (SAR) Logic
The following diagram details how specific structural modifications to this core affect biological activity.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic utility of the C3 and C8 positions.
Part 4: Biological Potential[2][3][5]
Research indicates that 3-carboxycoumarin derivatives possess significant biological activities.[1][3] The 8-methyl variant is particularly noted for:
-
Antimicrobial Activity: The lipophilic 8-methyl group enhances cell membrane permeability, allowing the coumarin core to interact with bacterial DNA gyrase.
-
Antioxidant Capacity: Coumarins act as radical scavengers. The stability provided by the 8-methyl substitution enhances the half-life of the molecule in physiological media.
-
Enzyme Inhibition: Derivatives of this ester have shown potential in inhibiting carbonic anhydrase (hCA) isoforms, relevant for glaucoma and epilepsy treatment.
References
-
Synthesis and NMR Characterization: Title: "Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (C26): Synthesis and Spectral Data." Source: Amazon AWS (Supplementary Data). URL:[Link]
-
Reaction Mechanism (Hydrazide Formation): Title: "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Source: Molecules (MDPI), 2013. URL:[Link]
-
Biological Activity of Coumarin-3-Carboxamides: Title: "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Source: PMC (PubMed Central), 2021. URL:[Link]
